2-十一烷基-1H-咪唑

描述

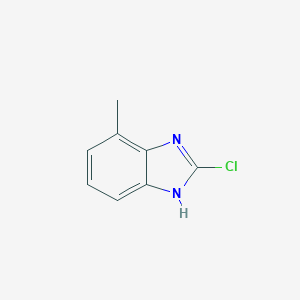

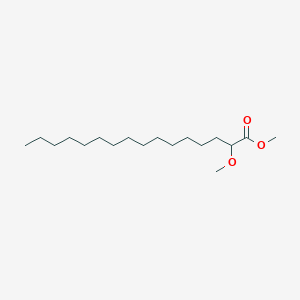

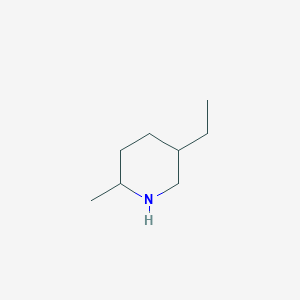

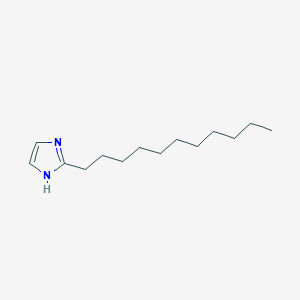

2-Undecyl-1H-imidazole is a derivative of imidazole, which is a five-membered planar heterocyclic compound containing two nitrogen atoms at non-adjacent positions. The undecyl substitution refers to an alkyl chain of eleven carbon atoms attached to the imidazole ring, which can significantly alter the compound's physical and chemical properties, as well as its reactivity and potential applications.

Synthesis Analysis

The synthesis of imidazole derivatives, including those with long-chain alkyl substitutions like 2-undecyl-1H-imidazole, can be achieved through various methods. For instance, alpha,beta-unsaturated 2-acyl imidazoles have been synthesized and used as dienophiles in DNA-based catalytic asymmetric Diels-Alder reactions in water, yielding products with high diastereoselectivities and enantioselectivities . Although the paper does not directly discuss the synthesis of 2-undecyl-1H-imidazole, the methods described could potentially be adapted for its synthesis by incorporating an undecyl chain into the 2-acyl imidazole precursor.

Molecular Structure Analysis

The molecular structure of imidazole derivatives, including 2-undecyl-1H-imidazole, can be analyzed using computational methods such as MM2 forcefield program and AM1 quantum chemical calculations. These methods can provide insights into the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), as well as electron density distribution within the imidazole ring . Such structural parameters are crucial for understanding the reactivity and interaction of the molecule with other chemical species.

Chemical Reactions Analysis

Imidazole and its derivatives participate in a variety of chemical reactions. The paper on undecyl substitution in imidazole suggests that the presence of the undecyl chain can enhance the inhibitory effect of imidazole on copper corrosion in acidic chloride media . This indicates that the alkyl chain may influence the chemical reactivity of the imidazole ring, particularly in its role as an anodic inhibitor. Additionally, imidazole-2-thiones, which are structurally related to imidazole, undergo nucleophilic addition to acetylenes and alkenes, as well as alkylation, acylation, and interaction with carbonyl halides . These reactions could potentially be relevant to 2-undecyl-1H-imidazole, depending on the presence of a thione group.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-undecyl-1H-imidazole are influenced by both the imidazole ring and the undecyl substituent. The imidazole ring is known for its aromaticity and electron-rich nature, which can affect the molecule's stability and reactivity. The undecyl chain, being a long hydrophobic alkyl group, can impart lipophilic characteristics to the molecule, affecting its solubility and interaction with other molecules, such as in the inhibition of copper corrosion . The combination of these features makes 2-undecyl-1H-imidazole a compound of interest in various chemical applications, including catalysis and material science.

科学研究应用

铜腐蚀抑制:1-正十一烷基咪唑 (UDIM) 在酸性氯化物介质中对铜腐蚀表现出显着的抑制作用,主要作为阳极抑制剂。使用 MM2 力场和 AM1 量子化学计算获得的分子结构参数表明,其咪唑环中的 HOMO 和 LUMO 能级更高,电子密度更大 (张等,2007)。

CO2 对低碳钢的腐蚀抑制作用:发现 2-十一烷基-1-氨基乙基咪唑啉 (AEI-11) 及其衍生物在单液相和液/颗粒两相流中都能抑制 N80 低碳钢的 CO2 腐蚀。抑制效率随流动条件和颗粒含量而异。报道了对这些化合物的抑制能力和吸附模式的理论计算 (刘等,2009)。

油井地层水中的腐蚀抑制:研究了 1-(2-氨基乙基)-1-十二烷基-2-十一烷基-4,5-二氢-1H-咪唑-1-氯化物及其衍生物作为油井地层水中碳钢的腐蚀抑制剂。这些抑制剂显示出高效率,抑制效率随着抑制剂浓度的增加而增加 (Gomaa 等,2019)。

H2SO4 溶液中低碳钢腐蚀抑制:一项针对 2-十一烷基-1-乙基氨基-1-甲基苄基季咪唑啉 (2UMQI) 和 KI 的研究表明,它们能抑制 H2SO4 溶液中低碳钢的腐蚀。2UMQI 的抑制作用因碘离子的加入而增强 (Okafor & Zheng, 2009)。

橡胶/炭黑复合材料改性:咪唑衍生物(包括 2-十一烷基咪唑)被用作改性苯乙烯丁二烯橡胶/炭黑复合材料的新型添加剂。这些衍生物增强了复合材料的机械性能 (陈等,2016)。

腐蚀抑制性能评估:使用量子化学和分子力学方法评估了各种 1-R-2-十一烷基咪唑啉化合物作为腐蚀抑制剂的性能。这项研究为评估同系抑制剂的抑制性能提供了一种理论方法 (张等,2011)。

安全和危害

2-Undecyl-1H-imidazole causes serious eye irritation and is harmful to aquatic life with long-lasting effects . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised .

未来方向

Imidazoles are being deployed in a wide range of applications, from traditional uses in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells, functional materials, and catalysis . Therefore, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles, including 2-Undecyl-1H-imidazole, is of strategic importance .

属性

IUPAC Name |

2-undecyl-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2/c1-2-3-4-5-6-7-8-9-10-11-14-15-12-13-16-14/h12-13H,2-11H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLEASVZEQBICSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC1=NC=CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5066114 | |

| Record name | 1H-Imidazole, 2-undecyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5066114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Undecyl-1H-imidazole | |

CAS RN |

16731-68-3 | |

| Record name | 2-Undecylimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16731-68-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Imidazole, 2-undecyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016731683 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Imidazole, 2-undecyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Imidazole, 2-undecyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5066114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-undecyl-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.073 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 2-Undecyl-1H-imidazole contribute to the curing process of epoxy resins?

A1: While the exact mechanism of action isn't detailed in the provided research [], 2-Undecyl-1H-imidazole likely functions as a catalytic curing agent for epoxy resins. Imidazole derivatives are known to initiate the ring-opening polymerization of epoxy groups, leading to crosslinking and hardening of the resin. As a "late curing agent," it's plausible that 2-Undecyl-1H-imidazole exhibits delayed reactivity, potentially offering benefits like extended pot life and controlled curing profiles.

Q2: Are there any studies comparing the performance of epoxy resin systems cured with 2-Undecyl-1H-imidazole to those cured with other common curing agents?

A2: The provided research [] focuses on evaluating L-Tryptophan as a novel green curing agent and doesn't offer a direct performance comparison with other established curing agents like 2-Undecyl-1H-imidazole. Further research is needed to assess the relative performance characteristics (e.g., curing kinetics, mechanical properties, thermal stability) of epoxy systems cured with different agents.

Q3: What are the potential environmental advantages and disadvantages of using 2-Undecyl-1H-imidazole in epoxy resin formulations?

A3: The research [] emphasizes the need for environmentally friendly epoxy systems. While 2-Undecyl-1H-imidazole is a widely used curing agent, its environmental impact (e.g., biodegradability, toxicity) isn't specifically addressed in this study. Further research is needed to evaluate its environmental profile and compare it to alternative, potentially greener curing agents like the L-Tryptophan system investigated in the paper.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。